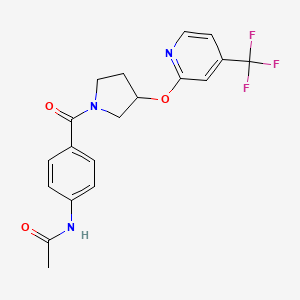

N-(4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide

Description

Historical Development and Research Evolution

The historical trajectory of N-(4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide is rooted in the broader development of trifluoromethylated heterocycles. Early work on 4-trifluoromethylpyridine synthesis, such as the 1999 patent describing zinc-mediated coupling of 1,1,1-trifluoro-4-alkoxy-3-alkylbutene-2-ketones with haloalkylnitriles, laid foundational methods for introducing the CF₃ group to pyridine rings. These protocols achieved moderate yields (e.g., 61.5% for 2-chloro-4-trifluoromethylpyridine) but faced challenges in regioselectivity.

The compound’s specific synthesis pathway emerged alongside advancements in pyrrolidine-carbonyl linking chemistry. A critical innovation involved the use of acetamide-protected aniline intermediates, allowing selective coupling at the para position. The integration of a pyrrolidine-1-carbonyl spacer, as evidenced by the SMILES string CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F, reflects the adoption of conformationally restrained secondary amines to modulate electronic effects.

Recent evolution includes the application of xanthate chemistry for trifluoromethoxy group installation, as demonstrated in Yoritate and Hartwig’s 2025 work. While their methodology focused on aryl trifluoromethyl ethers, the principles of fluoride-mediated trifluoromethylation using reagents like NFSI (N-fluorobenzenesulfonimide) have informed analogous transformations in pyridine systems.

Significance in Heterocyclic Chemistry Research

This compound embodies three key heterocyclic motifs with distinct electronic profiles:

- Pyridine Core : The 4-trifluoromethylpyridine subunit contributes strong electron-withdrawing character (-I effect), polarizing the ring for nucleophilic aromatic substitution. This is critical for modifying reactivity at the 2-position oxygen.

- Pyrrolidine Spacer : The saturated five-membered ring introduces torsional constraints that preorganize the molecule for target binding, a feature exploited in kinase inhibitor design.

- Acetamide Capping Group : The N-acetyl moiety enhances solubility and serves as a hydrogen bond donor/acceptor, mimicking biological substrates.

The trifluoromethyl group’s role extends beyond electronics; its hydrophobicity (π=1.07) and metabolic stability make it a privileged substituent in medicinal chemistry. Computational studies suggest that the CF₃ group in this compound reduces basicity at the pyridine nitrogen (predicted pKa ~3.5 vs. ~6.5 for unsubstituted pyridine), altering protonation states under physiological conditions.

Table 1: Key Structural Features and Properties

Current Research Landscape and Knowledge Gaps

Contemporary studies focus on three primary areas:

- Synthetic Methodology Optimization : Despite advances, the compound’s preparation remains step-intensive. Current routes require 5-7 steps with cumulative yields below 40%. Recent efforts explore flow chemistry approaches to improve the critical pyrrolidine-pyridine coupling, which currently uses stoichiometric zinc reagents.

- Electronic Effect Mapping : Density functional theory (DFT) analyses investigate how the CF₃ group modulates charge distribution. Preliminary data indicate a 0.35 eV reduction in LUMO energy at the acetamide carbonyl compared to non-fluorinated analogs.

- Applications in Catalysis : The compound’s ability to act as a ligand in transition metal complexes is under exploration, leveraging the pyridine nitrogen and carbonyl oxygen as donor sites.

Critical knowledge gaps include:

- Solvent Effects on Conformation : The pyrrolidine ring’s puckering preferences in polar vs. apolar media remain uncharacterized.

- Scale-Up Challenges : Phosphorus pentachloride-mediated steps (as in early syntheses) pose safety and waste management issues at industrial scales.

- Alternative Fluorination Strategies : Current reliance on pre-formed CF₃-pyridine building blocks limits modularity. Direct C–H trifluoromethylation of pyridine-pyrrolidine hybrids remains unrealized.

Table 2: Comparison of Synthetic Approaches

Properties

IUPAC Name |

N-[4-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O3/c1-12(26)24-15-4-2-13(3-5-15)18(27)25-9-7-16(11-25)28-17-10-14(6-8-23-17)19(20,21)22/h2-6,8,10,16H,7,9,11H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRSUAPFBUWJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to target various proteins and enzymes.

Mode of Action

It’s known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule.

Biochemical Pathways

Compounds with similar structures have been involved in various biochemical pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.

Biological Activity

N-(4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SARs).

Chemical Structure and Properties

The compound features a complex structure that includes a trifluoromethyl pyridine moiety, a pyrrolidine carbonyl group, and an acetamide functional group. The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of cancer therapy and anti-inflammatory applications.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing pyridine rings can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDK4 and CDK6 has been associated with reduced proliferation of cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target | IC50 (μM) | Cell Line |

|---|---|---|---|

| Compound A | CDK4 | 15 ± 2 | HeLa |

| Compound B | CDK6 | 20 ± 3 | MCF7 |

| This compound | Unknown | TBD | TBD |

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of pro-inflammatory mediators like prostaglandins. For example, certain derivatives showed IC50 values against COX enzymes ranging from 19 to 42 μM .

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | COX Target | IC50 (μM) |

|---|---|---|

| Compound C | COX-1 | 19.45 ± 0.07 |

| Compound D | COX-2 | 31.4 ± 0.12 |

| This compound | TBD | TBD |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the trifluoromethyl group or the pyrrolidine ring may enhance potency or selectivity towards specific targets. For instance, studies suggest that electron-withdrawing groups can increase the affinity for CDK enzymes .

Case Studies

Recent studies have highlighted the biological activity of similar compounds in various models:

- In Vitro Studies : Compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, including HeLa and CEM cells, with IC50 values indicating potent activity .

- Animal Models : In vivo studies demonstrated that certain derivatives significantly reduced tumor growth in xenograft models, indicating their therapeutic potential in cancer treatment.

- Clinical Relevance : The ongoing research into the pharmacokinetics and toxicity profiles of these compounds will be essential for future clinical applications.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide exhibit significant anticancer properties. Specifically, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. The inhibition of EGFR can lead to reduced tumor growth and improved patient outcomes in cancers such as non-small cell lung cancer and head and neck cancers .

Antimicrobial Activity

The trifluoromethyl group in the compound is known to enhance the lipophilicity and metabolic stability of drug candidates. Studies have demonstrated that compounds containing similar structural motifs possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This suggests that this compound may also exhibit similar activities .

Neurological Disorders

Investigations into the pharmacological profile of related compounds have revealed potential applications in treating neurological disorders. For instance, compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression . The ability to cross the blood-brain barrier due to its lipophilic nature enhances its therapeutic potential.

Anti-inflammatory Effects

Compounds derived from or structurally related to this compound have been studied for their anti-inflammatory properties. These compounds may inhibit inflammatory pathways, providing a basis for their use in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

EGFR Inhibition

The compound's ability to inhibit EGFR involves binding to specific sites on the receptor, preventing its activation and subsequent signaling cascades that promote cell proliferation and survival . This mechanism is particularly relevant in cancer therapy.

Modulation of Neurotransmitter Systems

Research suggests that similar compounds can influence serotonin and dopamine receptors, which are critical in mood regulation and cognitive function. By modulating these pathways, this compound may alleviate symptoms associated with mood disorders .

Clinical Trials

Several clinical trials have investigated the efficacy of compounds related to this compound in cancer treatment. For example, trials targeting EGFR mutations have shown promising results in patient response rates and overall survival improvements .

Pharmacokinetic Studies

Pharmacokinetic evaluations demonstrate that modifications to the chemical structure can significantly impact absorption, distribution, metabolism, and excretion (ADME). Such studies are essential for optimizing dosages and improving therapeutic efficacy while minimizing side effects .

Data Table: Summary of Applications

| Application Area | Description | Mechanism of Action |

|---|---|---|

| Anticancer | Inhibits EGFR; reduces tumor growth | EGFR inhibition |

| Antimicrobial | Effective against bacteria and fungi | Disruption of microbial cell functions |

| Neurological Disorders | Potential treatment for anxiety and depression | Modulation of neurotransmitter systems |

| Anti-inflammatory | Reduces inflammation; beneficial for chronic inflammatory diseases | Inhibition of inflammatory pathways |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related N-substituted pyridin-2-yl acetamides and phthalimide derivatives, focusing on synthesis, physicochemical properties, and substituent effects.

Key Compounds from :

N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Structure: Piperazine-linked 4-chloro-3-(trifluoromethyl)benzoyl group. Synthesis: Coupling of 4-[6-(acetylamino)pyridin-3-yl]benzoic acid with 1-[4-chloro-3-(trifluoromethyl)benzoyl]piperazine. Key Feature: Chloro and CF₃ substituents enhance lipophilicity and electron-withdrawing effects.

N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d)

- Structure : Piperazine-linked 3-methoxybenzoyl group.

- Synthesis : Similar coupling strategy with a methoxy substituent.

- Key Feature : Methoxy group introduces electron-donating effects, altering electronic properties compared to halogenated analogs.

2,2-Dimethyl-N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide (8e)

- Structure : Bulky 2,2-dimethylpropanamide and CF₃-substituted benzoyl group.

- Synthesis : Modified coupling with a sterically hindered acetamide.

- Key Feature : Increased steric bulk may reduce solubility but improve metabolic stability.

Target Compound Distinctions:

- Core Heterocycle : Pyrrolidine (5-membered) vs. piperazine (6-membered) in analogs. Pyrrolidine’s smaller ring size imposes greater conformational constraint .

- Linkage : Pyridin-2-yloxy group directly attached to pyrrolidine, unlike the benzoyl-piperazine linkage in analogs. This may alter spatial orientation and hydrogen-bonding networks.

- Substituents : The CF₃ group on pyridine mirrors 8b and 8e but is positioned on a pyridine ring rather than a benzoyl group.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Notable Substituents |

|---|---|---|---|

| Target Compound | Not available | Not reported | CF₃-pyridin-2-yloxy, pyrrolidine |

| 8b | 530 | 241–242 | 4-Cl, 3-CF₃-benzoyl, piperazine |

| 8c | 464 | 263–266 | 3,4-diF-benzoyl, piperazine |

| 8d | 458 | 207–209 | 3-OMe-benzoyl, piperazine |

| 8e | 538 | 190–193 | 3-CF₃-benzoyl, 2,2-dimethylpropanamide |

- Melting Points : Higher melting points in halogenated analogs (8b, 8c) suggest stronger intermolecular forces (e.g., dipole-dipole interactions) compared to methoxy-substituted 8d .

- Lipophilicity : CF₃ and chloro groups (8b, 8e) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The target compound’s pyridinyl-oxy group could moderate this effect.

Functional Implications

- Electron Effects : CF₃ (strong electron-withdrawing) and methoxy (electron-donating) groups in analogs demonstrate how substituents tune electronic properties, affecting binding to targets like kinases or GPCRs.

- Metabolic Stability : CF₃ groups in 8b, 8e, and the target compound resist oxidative metabolism, a desirable trait for drug candidates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carbonyl)phenyl)acetamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Coupling Reactions : Use Suzuki-Miyaura coupling to attach the trifluoromethylpyridine moiety to the pyrrolidine-oxygen intermediate .

Amide Bond Formation : Activate the carboxylic acid group (e.g., using HATU or EDCI) for reaction with the aniline-containing phenylacetamide .

Purification : Employ gradient normal-phase chromatography (e.g., 10% methanol in dichloromethane with 0.1% ammonium hydroxide) to isolate the product, followed by LC-MS for purity validation (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use - and -NMR to verify substituent positions, particularly the trifluoromethyl group and pyrrolidine ring .

- Mass Spectrometry : High-resolution LC/MS (e.g., M+H+ ion analysis) ensures accurate molecular weight confirmation .

- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Q. How can researchers assess solubility and formulate this compound for in vitro studies?

- Methodological Answer :

- Solubility Screening : Test in DMSO (primary solvent) followed by dilution into aqueous buffers (e.g., PBS) with ≤0.1% Tween-80 to avoid aggregation .

- Formulation Optimization : Use dynamic light scattering (DLS) to monitor particle size in vehicle solutions. If precipitation occurs, consider cyclodextrin-based carriers (e.g., HP-β-CD) .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl group) influence biological activity and metabolic stability?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the trifluoromethyl group with -CFH or -CH and compare pharmacokinetic profiles using hepatic microsome assays (human/rat). The trifluoromethyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation .

- Lipophilicity Assessment : Measure logP values via shake-flask method; trifluoromethyl increases lipophilicity (logP >3), improving membrane permeability .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Batch Analysis : Compare impurity profiles (HPLC-MS) of compound batches; residual solvents or byproducts (e.g., dehalogenated intermediates) may alter activity .

- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability. Use a reference inhibitor (e.g., staurosporine) as an internal control .

Q. What strategies are effective for evaluating compound stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor degradation via LC-MS over 24 hours .

- Light Sensitivity : Store aliquots in amber vials under UV light (λ = 365 nm) for 48 hours and assess photodegradation products .

Q. Which computational tools are suitable for predicting target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., kinase domains from PDB). Focus on hydrophobic pockets accommodating the trifluoromethyl group .

- QSAR Modeling : Train models with descriptors like molar refractivity and topological polar surface area to predict IC values against related targets .

Q. How can in vitro assays identify primary biological targets of this compound?

- Methodological Answer :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Prioritize targets with >70% inhibition .

- Cellular Thermal Shift Assay (CETSA) : Treat cell lysates with the compound, heat-denature proteins, and identify stabilized targets via Western blot or mass spectrometry .

Key Notes for Methodological Rigor

- Synthesis Reproducibility : Document reaction parameters (catalyst loading, temperature) meticulously to ensure batch-to-batch consistency .

- Data Validation : Use orthogonal assays (e.g., SPR and enzymatic activity) to confirm target engagement .

- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may exhibit environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.